molecular formula C4H7Cl2N3 B019922 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 104256-69-1

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B019922
M. Wt: 168.02 g/mol
InChI Key: ZESCZOKYYXYNNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride involves several steps, starting from 1H-1,2,4-triazole. A notable method includes the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde in the presence of a catalyst, followed by reaction with thionyl chloride to yield the desired chloromethyl triazole hydrochloride salt. This process has been shown to achieve a total yield of over 92.3% under optimized conditions, demonstrating the efficiency of the synthesis method (Z. Ying, 2004).

Scientific Research Applications

  • Biomass Conversion and Biorefinery

    • Summary of Application : This compound is used in the valorization of biomass-derived furfurals. It plays a role in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of eco-friendly reagents and reaction conditions, adhering to the principles of green chemistry .
    • Results or Outcomes : The results of this application are not quantitatively detailed in the source, but it mentions the successful synthesis of various biofuels and renewable chemicals .
  • Pharmaceutical Intermediates

    • Summary of Application : Although not the exact compound, a similar compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .
  • Chemical Building Block

    • Summary of Application : Although not the exact compound, a similar compound, Benzyl chloride, is a widely used chemical building block .
    • Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
    • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .
  • Fuel Oxygenate and Renewable Chemical Intermediate

    • Summary of Application : A similar compound, 5-(chloromethyl)furfural (CMF), is used as a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .
  • Production of Hydrophobic Analogs of Biomass-Derived 5-(Hydroxymethyl)furfural

    • Summary of Application : A similar compound, 5-(chloromethyl)furfural (CMF), can be produced directly from biomass in good isolated yields. These hydrophobic analogs of HMF show promises in supplanting HMF from its derivative chemistry .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .
  • Chemical Building Block

    • Summary of Application : Although not the exact compound, a similar compound, Benzyl chloride, is a widely used chemical building block .
    • Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
    • Results or Outcomes : The outcomes of this application are not quantitatively detailed in the source .

Safety And Hazards

As with any chemical compound, handling “5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” would require appropriate safety measures. This might include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on a compound like “5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” could be vast. For instance, it could be explored for potential applications in medicine, agriculture, or materials science .

properties

IUPAC Name

5-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(2-5)6-3-7-8;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCZOKYYXYNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

CAS RN

104256-69-1
Record name 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (20 mL) was added to (1-methyl-1H-1,2,4-triazol-5-yl)methanol (2.0 g) at 0° C. The reaction mixture was stirred for 2 h at 80° C. The mixture was cooled to room temperature and then was concentrated under reduced pressure. Ethyl acetate was added to the resulting precipitate and the mixture was filtered under a nitrogen atmosphere to afford 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (1.5 g). The material was used for the next step without further purification. MS (EI+) (M+) 131.0
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(2-Methyl-2H-[1,2,4]triazol-3-yl)methanol (1 g) was added in portions to thionyl chloride (20 ml) and the solution was stirred at room temperature for 30 mins. The reaction mixture was concentrated under vacuum and the residue was azeotroped with toluene (2×30 ml) and dried under high vacuum to leave a crude product (1.3 g) which was used in the next step without characterisation or further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

(2-methyl-2H-1,2,4-triazol-3-yl)methanol (0.1 g, 0.88 mmol) was dissolved in 10 mL of SOCl2 and refluxed for 2 hours. The mixture was evaporated to dryness and coevaporated with toluene. The resulting white solid (about 0.1 g) was used in the next step without further purification
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To thionyl chloride (8.0 ml) was gradually added 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.80 g) at 0° C., followed by refluxing for 3 hours. The reaction mixture was concentrated under reduced pressure. To the concentrate was added diethyl ether, then resulting powdery product was collected by filtration. The powdery product was dissolved in ethanol, to which was added diethyl ether to cause crystallization to afford 5-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.1 g) as colorless plates, m.p. 77°-78° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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